4,7,10-Tridecatrien-1-ol, acetate

Description

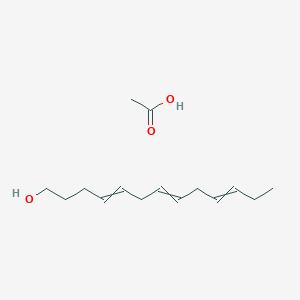

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;trideca-4,7,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGTTMKOCJRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCO.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Purity and Isomeric Specificity of 4,7,10 Tridecatrien 1 Ol, Acetate

Importance of (4E,7Z,10Z)-Configuration (e.g., PTM2)

The naturally occurring and most biologically active form of 4,7,10-Tridecatrien-1-ol, acetate (B1210297) is the (4E,7Z,10Z)-isomer, often referred to as PTM2. frontiersin.orgnih.gov This specific configuration of double bonds is crucial for its function as a potent attractant for male potato tuber moths. frontiersin.org Research has consistently shown that this isomer is a major component of the female-produced sex pheromone blend. frontiersin.orgresearchgate.net

The sex pheromone of the potato tuber moth is actually a blend of two principal components: (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol, acetate (PTM2). frontiersin.orgnih.gov While both compounds individually can elicit a response from male moths, studies have revealed that PTM2 is significantly more attractive than PTM1. frontiersin.org Furthermore, mixtures of PTM1 and PTM2, in specific ratios, are often more effective at attracting males than either compound alone, demonstrating a synergistic effect. tno.nl The precise ratio of these components can vary, but the presence and specific stereochemistry of PTM2 are indispensable for optimal biological activity. researchgate.net

The significance of the (4E,7Z,10Z)-configuration lies in its ability to bind effectively to specific pheromone receptors (PRs) located in the antennae of male moths. frontiersin.org This binding event initiates a signal cascade that ultimately leads to the characteristic mating behaviors, such as wing fanning and zig-zagging flight towards the pheromone source. wikipedia.orgfrontiersin.org Any deviation from this specific stereochemical arrangement can lead to a significant loss of this binding affinity and, consequently, a reduction or complete loss of behavioral response.

Table 1: Key Pheromone Components of the Potato Tuber Moth

| Compound Name | Abbreviation | Stereochemical Configuration |

|---|---|---|

| (4E,7Z)-tridecadien-1-ol acetate | PTM1 | 4E, 7Z |

| (4E,7Z,10Z)-tridecatrien-1-ol, acetate | PTM2 | 4E, 7Z, 10Z |

Stereoisomeric Characterization Methodologies

Determining the precise stereochemistry of 4,7,10-Tridecatrien-1-ol, acetate and ensuring its isomeric purity is paramount for both research and the development of effective pest management strategies. Several analytical techniques are employed to achieve this:

Gas Chromatography (GC): This is a fundamental technique used to separate the different components of a mixture. By using specialized capillary columns, such as those coated with Carbowax 20M, it is possible to separate different stereoisomers of this compound based on their subtle differences in volatility and interaction with the stationary phase. The retention times of the peaks on the chromatogram can be compared to those of synthesized standards of known stereochemistry to identify the specific isomers present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the detailed structure of organic molecules, including the geometry of double bonds. tno.nl The coupling constants between protons on the double bonds can definitively establish their cis (Z) or trans (E) configuration.

Electroantennography (EAG): This technique directly measures the electrical response of a male moth's antenna to different chemical stimuli. tno.nl By exposing the antenna to synthetic isomers of this compound, researchers can determine which configurations elicit the strongest neural response, providing a direct link between stereochemistry and sensory perception.

The synthesis of stereochemically pure isomers is also a critical aspect of characterization. Stereoselective synthesis methods, such as the Wittig reaction and various coupling reactions, are employed to produce standards of known configuration, which are then used for comparison in the analytical techniques mentioned above. researchgate.net

Influence of Stereoisomers on Biological Activity

The biological activity of this compound is highly dependent on its stereoisomeric form. The (4E,7Z,10Z)-isomer (PTM2) is the most active component, eliciting the strongest attraction and behavioral responses in male potato tuber moths. frontiersin.org

Studies have shown that other stereoisomers of this compound are significantly less active. For instance, an isomer with a (4Z,7E,10Z) configuration would likely show a drastically reduced or no biological activity. This is because the specific three-dimensional shape of the (4E,7Z,10Z)-isomer is complementary to the binding site of the pheromone receptors in the male moth's antennae. frontiersin.org Even a change in the configuration of a single double bond can disrupt this "lock-and-key" fit, preventing the initiation of the neural signal that triggers the mating response.

In some cases, the presence of other isomers can even have an inhibitory effect on the activity of the primary pheromone. While not extensively documented for all possible isomers of this compound, in many moth species, the presence of "off" isomers in a pheromone blend can reduce the attraction of males to the correct signal. This highlights the importance of high stereochemical purity in synthetic pheromone lures used for pest control.

The differential response to various stereoisomers is a clear demonstration of the specificity of the insect's olfactory system. This specificity ensures that males are attracted only to females of their own species, preventing unproductive mating attempts. From a practical standpoint, this understanding is crucial for the successful application of pheromone-based pest management strategies, as the use of a lure with an incorrect or impure isomeric composition would be ineffective.

Advanced Methodologies for the Chemical Synthesis of 4,7,10 Tridecatrien 1 Ol, Acetate

Total Synthesis Strategies

The synthesis of 4,7,10-Tridecatrien-1-ol, acetate (B1210297), also known as (4E,7Z,10Z)-tridecatrien-1-ol acetate or PTM2, has been approached through various total synthesis strategies since its identification. frontiersin.orgnih.gov Early syntheses focused on establishing the correct connectivity of the carbon skeleton and the geometry of the double bonds.

One of the initial synthetic routes reported by Fouda et al. in 1975 utilized commercially available tetrahydropyran-protected 6-chloro-1-hexanol (B31631) as a starting material. nih.gov This was followed by a reaction with lithium acetylide and subsequent coupling with n-hexene. nih.gov Another early approach was developed by Roelofs and his team in the same year. frontiersin.orgnih.gov

More contemporary strategies often employ acetylenic routes, which offer a high degree of control over the geometry of the newly formed double bonds. A common theme in many syntheses is the use of C-C bond-forming reactions, such as cuprate (B13416276) couplings or palladium-catalyzed cross-coupling reactions, to assemble the carbon backbone. The strategic placement of triple bonds in synthetic intermediates allows for their stereoselective reduction to either E or Z double bonds at later stages.

A review of synthetic approaches highlights the frequent use of key building blocks that can be coupled to construct the C13 chain. These fragments are often derived from commercially available and relatively inexpensive starting materials. The functionality of these building blocks is carefully chosen to allow for the sequential introduction of the three double bonds with the desired stereochemistry.

| Strategy | Key Reactions | Starting Materials |

|---|---|---|

| Acetylenic Route | Alkylation of alkynes, Stereoselective reduction of alkynes | Propargyl alcohol derivatives, Alkyl halides |

| Wittig-type Reactions | Wittig reaction, Horner-Wadsworth-Emmons reaction | Phosphonium salts, Aldehydes |

| Cross-Coupling Reactions | Suzuki coupling, Sonogashira coupling | Vinyl or alkynyl boronic acids/esters, Vinyl or alkynyl halides |

Stereoselective Synthesis Approaches

The biological activity of 4,7,10-Tridecatrien-1-ol, acetate is highly dependent on the specific stereochemistry of its three double bonds (4E, 7Z, 10Z). Therefore, stereoselective synthesis is paramount to obtaining a biologically active product.

Strategies for E- and Z-Double Bond Configurations

Achieving the correct E and Z configurations of the double bonds is a critical challenge in the synthesis of this compound. nih.gov Chemists have employed a variety of stereoselective reactions to control the geometry of the double bonds.

For the Z-double bonds (at C7 and C10):

Lindlar Catalysis: The partial hydrogenation of an internal alkyne using a poisoned palladium catalyst, typically Lindlar's catalyst (Pd/CaCO3/Pb(OAc)2), is a classic and widely used method for the synthesis of Z-alkenes. This reaction proceeds via syn-addition of hydrogen to the alkyne, resulting in the desired cis-geometry.

Hydroboration-Protonolysis of Alkynes: The hydroboration of a terminal alkyne followed by protonolysis of the resulting vinylborane (B8500763) can also lead to a Z-alkene.

Wittig Reaction: The use of unstabilized or semi-stabilized ylides in the Wittig reaction with aldehydes generally favors the formation of Z-alkenes. The choice of solvent and the nature of the cation present can influence the Z/E ratio.

For the E-double bond (at C4):

Birch Reduction: The reduction of an internal alkyne with sodium or lithium in liquid ammonia (B1221849) is a standard method for the preparation of E-alkenes. This reaction proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, particularly with phosphonate (B1237965) reagents that favor the formation of the E-alkene (e.g., those with electron-withdrawing groups), is a powerful tool for stereoselectively generating E-double bonds.

Julia-Kocienski Olefination: This reaction provides good E-selectivity in the formation of double bonds.

A key strategy often involves the synthesis of a key intermediate containing a pre-formed Z-double bond, which is then coupled with another fragment to construct the carbon chain. For example, a Grignard reagent can be coupled with a vinyl halide in the presence of a copper catalyst to form a diene with controlled stereochemistry. researchgate.net

Optimization of Synthetic Pathways and Yields

The optimization of synthetic pathways is crucial for developing a practical and economically viable synthesis of this compound. nih.gov Research in this area focuses on several key aspects:

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Purification Methods: Efficient purification of intermediates and the final product is critical for obtaining a high-purity compound. Chromatographic techniques are often employed, and their optimization can contribute to higher recovered yields.

Challenges in Scalable Synthesis

While numerous syntheses of this compound have been reported in the literature on a laboratory scale, scaling up these syntheses to an industrial level presents several challenges.

Cost of Reagents and Catalysts: Many of the reagents and catalysts used in stereoselective synthesis, such as noble metal catalysts (e.g., palladium, rhodium) and chiral ligands, can be expensive, making the large-scale synthesis costly.

Handling of Hazardous Reagents: Some synthetic steps may involve hazardous reagents, such as pyrophoric organometallic compounds (e.g., organolithium reagents) or toxic solvents. Handling these materials on a large scale requires specialized equipment and safety protocols.

Control of Stereochemistry on a Large Scale: Maintaining high stereoselectivity on a large scale can be challenging. Factors such as mixing, heat transfer, and reaction time can be more difficult to control in large reactors, potentially leading to a decrease in the isomeric purity of the final product.

Purification of the Final Product: The purification of large quantities of the final product to the high isomeric purity required for biological activity can be a significant bottleneck. Large-scale chromatography can be expensive and time-consuming.

Waste Management: Large-scale chemical synthesis generates significant amounts of waste. Developing environmentally friendly and cost-effective methods for waste treatment and disposal is a crucial consideration for industrial production.

Addressing these challenges is essential for the widespread and affordable application of synthetic this compound in sustainable pest management programs. Research into more cost-effective and scalable synthetic methods is ongoing. thieme.de

Biochemical and Molecular Mechanisms of Perception of 4,7,10 Tridecatrien 1 Ol, Acetate

Interaction with Olfactory Receptors and Binding Proteins

The initial events in the perception of 4,7,10-Tridecatrien-1-ol, acetate (B1210297) occur within the sensillar lymph of the male moth's antennae and involve crucial interactions with Odorant Binding Proteins and subsequent activation of specific Olfactory Receptors.

Role of Odorant Binding Proteins (OBPs) in Ligand Transport and Recognition

Odorant Binding Proteins (OBPs) are small, soluble proteins abundant in the sensillar lymph that are thought to play a critical role in solubilizing and transporting hydrophobic odorant molecules, like pheromones, to the olfactory receptors located on the dendritic membrane of olfactory sensory neurons. nih.govresearchgate.net

In Phthorimaea operculella, a specific OBP, designated as PopeOBP16, has been identified and functionally characterized. nih.govresearchgate.netuky.edu Studies have shown that PopeOBP16 is highly expressed in the antennae of adult moths, with a significantly higher expression in males, suggesting its involvement in the perception of female-emitted sex pheromones. nih.govresearchgate.net

Fluorescence competitive binding assays were conducted to determine the binding affinity of PopeOBP16 to various compounds, including the sex pheromone components of P. operculella. These assays revealed that PopeOBP16 exhibits a strong binding affinity to trans-4, cis-7, cis-10-tridecatrien-1-ol acetate ((4E,7Z,10Z)-tridecatrien-1-ol acetate). nih.govresearchgate.netuky.edu This finding strongly supports the role of PopeOBP16 in recognizing and transporting this specific pheromone component through the aqueous sensillar lymph to the olfactory receptors.

| Compound | Binding Affinity to PopeOBP16 |

| trans-4, cis-7, cis-10-tridecatrien-1-ol acetate | Strong |

| Nerol | Strong |

| 2-Phenylethanol | Strong |

| Linalool | Strong |

| 1,8-Cineole | Strong |

| Benzaldehyde | Strong |

| β-Pinene | Strong |

| d-Limonene | Strong |

| Terpinolene | Strong |

| α-Terpinene | Strong |

This table is based on findings from a study on PopeOBP16 and is not exhaustive of all tested compounds.

Electrophysiological Responses to Pheromone Components (e.g., Electroantennogram, EAG)

Research has demonstrated that the antennae of male P. operculella are highly sensitive to their sex pheromone components, including (4E,7Z,10Z)-tridecatrien-1-ol acetate. nih.gov The antennae exhibit a concentration-dependent response to these pheromones and their synthetic analogs. nih.gov While specific EAG amplitude values for 4,7,10-Tridecatrien-1-ol, acetate are not consistently reported across all studies, the technique has been used to confirm the antennal detection of this compound and to screen for other behaviorally active volatiles. nih.govresearchgate.net The significant EAG responses recorded from male antennae when stimulated with this compound confirm its role as a potent olfactory stimulus.

Signal Transduction Pathways in Olfactory Sensory Neurons

Following the transport of the pheromone molecule by OBPs across the sensillar lymph, the ligand binds to a specific Olfactory Receptor (OR) located on the membrane of an olfactory sensory neuron (OSN). This binding event initiates an intracellular signal transduction cascade, converting the chemical signal into an electrical one.

In insects, ORs are ligand-gated ion channels that typically form a complex with a highly conserved co-receptor, Orco. Upon binding of the specific odorant, in this case, this compound, to the OR, the associated ion channel opens, leading to an influx of cations and the depolarization of the OSN membrane. This change in membrane potential generates an action potential that propagates along the axon of the OSN to the antennal lobe of the insect's brain for further processing.

While the complete signal transduction pathway specifically activated by this compound in P. operculella has not been fully elucidated, several key components have been identified. Transcriptome analyses of P. operculella antennae have revealed the expression of numerous genes related to olfaction, including a suite of candidate ORs. nih.gov

Specifically, two putative pheromone receptors, PopeOR1 and PopeOR3, have been cloned and characterized in P. operculella. nih.govfrontiersin.org Both of these receptors are almost exclusively expressed in the antennae of male moths, which is consistent with their proposed role in detecting female sex pheromones. nih.govfrontiersin.org Although the precise ligand for each of these receptors has not yet been definitively determined, their male-specific expression strongly suggests they are tuned to the components of the female pheromone blend, which includes (4E,7Z,10Z)-tridecatrien-1-ol acetate. nih.govfrontiersin.org

Further research involving functional expression of these receptors in heterologous systems is needed to confirm their specific activation by this compound and to fully map the downstream signaling components, which are presumed to follow the canonical insect olfactory signal transduction pathway. This pathway generally involves the aforementioned ionotropic mechanism, though metabotropic pathways involving G-proteins have also been implicated in insect olfaction. nih.gov

Ecological Roles and Behavioral Responses Elicited by 4,7,10 Tridecatrien 1 Ol, Acetate

Role as a Primary Sex Pheromone Component in Specific Insect Species (e.g., Phthorimaea operculella)

4,7,10-Tridecatrien-1-ol, acetate (B1210297) is a crucial component of the female sex pheromone of the potato tuber moth, Phthorimaea operculella, a significant pest of potato crops worldwide. frontiersin.orgnih.gov In this species, the compound is commonly referred to as PTM2. frontiersin.orgnih.gov Research has identified two primary constituents of the female-produced sex pheromone: 4E,7Z-tridecadien-1-ol acetate (PTM1) and 4E,7Z,10Z-tridecatrien-1-ol acetate (PTM2). frontiersin.orgnih.gov The isolation and identification of these compounds have been pivotal in understanding the chemical ecology of this pest and have paved the way for the development of pheromone-based management strategies. frontiersin.org The presence of 4,7,10-Tridecatrien-1-ol, acetate is essential for the attraction of male moths, playing a direct role in mate recognition and location. ekb.eg

Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral activity of this compound is significantly influenced by its interaction with other compounds in the pheromone blend. In Phthorimaea operculella, PTM2 acts synergistically with PTM1 to elicit a strong attractive response in males. frontiersin.orgnih.gov The specific ratio of these two components is critical for optimal attraction. ekb.eg Studies have shown that different blend ratios can be used in traps to monitor and manage populations of the potato tuber moth. ekb.eg For instance, a common ratio used in commercial lures is a mixture of PTM1 and PTM2. ekb.eg The precise blend mimics the natural pheromone released by females, thereby maximizing the capture of male moths. The concept of synergistic and antagonistic interactions is a common theme in chemical ecology, where the presence of multiple compounds can either enhance or inhibit the response to a particular chemical signal. nih.gov

Influence on Mating Behavior and Reproductive Ecology

The release of this compound by female Phthorimaea operculella initiates a specific sequence of mating behaviors in males. Upon detection of the pheromone plume, males exhibit upwind flight, searching for the female. The pheromone blend acts as a long-range attractant, guiding the male to the vicinity of the calling female. This chemical communication is a fundamental aspect of the reproductive ecology of this species, ensuring successful mating encounters. researchgate.net The use of synthetic pheromones, including this compound, in pest management strategies such as mating disruption, relies on overwhelming the sensory system of males with the synthetic pheromone, making it difficult for them to locate females and thereby reducing mating success. researchgate.net

Variability in Pheromone Production and Release Dynamics

Age-Dependent and Circadian Rhythmicity of Pheromone Titer

The production and release of sex pheromones, including this compound, are not constant but vary with the age of the female and the time of day. Research on Phthorimaea operculella has shown that the quantities of pheromone components extracted from the glands of individual females fluctuate in a periodic fashion during the photoperiod. researchgate.net Maximal titers of the pheromone components coincide with the onset of the scotophase (dark period), which is also when females typically exhibit calling behavior. researchgate.net Following this peak, the levels gradually decline to a minimum shortly after the lights come on. researchgate.net This circadian rhythmicity ensures that pheromone is released at the most opportune time for attracting males, which are also most active during this period. Age also plays a role, with pheromone production often peaking in females a few days after emergence. nih.gov

Population-Specific Pheromone Ratios and Their Behavioral Impact

Variations in the ratio of pheromone components can occur between different geographic populations of the same insect species. In Phthorimaea operculella, analysis of pheromone glands from females originating from the United States (California) and Japan (Nagoya) has been conducted to understand these differences. researchgate.net Such population-specific pheromone ratios can have a significant behavioral impact, potentially leading to assortative mating and, over time, reproductive isolation. Males from one population may respond optimally to the specific blend produced by females of the same population, while showing a reduced response to the blends of females from other populations. This variation is a critical consideration in the development of effective and broadly applicable pheromone-based pest management tools.

Table 1: Pheromone Components of Phthorimaea operculella

| Component Name | Abbreviation | Chemical Formula | Role |

|---|---|---|---|

| 4E,7Z-tridecadien-1-ol acetate | PTM1 | C15H26O2 | Primary Component |

| 4E,7Z,10Z-tridecatrien-1-ol acetate | PTM2 | C15H24O2 | Primary Component |

Potential Broader Ecological Functions (e.g., Herbivore-Induced Plant Volatiles)

While primarily known as an insect sex pheromone, there is a broader ecological context in which compounds like this compound may function. Plants, when attacked by herbivores, release a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.gov These HIPVs can serve various functions, including attracting the natural enemies of the herbivores, such as parasitoids and predators. nih.govnih.gov While direct evidence of this compound being a HIPV is not explicitly detailed in the provided research, other acetate compounds, such as (Z)-3-hexenyl acetate, are well-known HIPVs. wsu.eduarizona.edu It is plausible that structurally similar compounds could be part of the complex volatile blends released by plants under herbivore pressure, potentially playing a role in tritrophic interactions. Further research is needed to explore whether this compound is produced by plants and what its ecological role in that context might be.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4E,7Z-tridecadien-1-ol acetate |

Analytical and Bioassay Techniques for 4,7,10 Tridecatrien 1 Ol, Acetate Research

Chromatographic and Spectrometric Characterization (e.g., Gas Chromatography-Mass Spectrometry, Thin-Layer Chromatography)

The characterization of 4,7,10-Tridecatrien-1-ol, acetate (B1210297) involves techniques that separate it from complex mixtures and identify its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary analytical tool for the separation and identification of volatile compounds like 4,7,10-Tridecatrien-1-ol, acetate. In the context of pheromone research, GC-MS is used to analyze extracts from the pheromone glands of female insects. The gas chromatograph separates the individual components of the extract, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for structural elucidation.

For instance, the sex pheromone of the potato tuber moth, Phthorimaea operculella, was identified as containing tridecatrienol acetate through GC-MS analysis of extracts from unmated female moths. frontiersin.org This technique was instrumental in determining the molecular structure of the pheromone components. nih.gov Specifically, fine gas chromatography coupled with mass spectrometry was used to determine the structure of what is now known as PTM2, the (4E,7Z,10Z)-isomer of tridecatrien-1-ol acetate. frontiersin.orgnih.gov Gas chromatography has also been used to analyze the quantities and ratios of pheromone components in the glands of individual female potato tuberworm moths. nih.gov

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid analytical technique used to separate mixtures of compounds based on their polarity. uvic.caresearchgate.net For a relatively non-polar compound like this compound, TLC can be employed for several purposes, including monitoring the progress of a chemical synthesis, assessing the purity of a sample, or as a preliminary step for isolating the compound from a mixture. uvic.ca

In a typical TLC setup for a non-polar compound, a silica gel plate is used as the stationary phase, and a non-polar solvent system, such as a mixture of hexane and ethyl acetate, serves as the mobile phase. chemistryhall.com The components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The separation is visualized under UV light or by using a chemical stain. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. researchgate.net

| Technique | Application | Key Findings/Principles |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural identification and quantification of pheromone components. | Used to identify tridecatrienol acetate as a sex pheromone component of the potato tuber moth (Phthorimaea operculella). frontiersin.orgnih.gov Allows for the analysis of the ratio of different pheromone components. nih.gov |

| Thin-Layer Chromatography (TLC) | Purity assessment, reaction monitoring, and preliminary separation. | Separates compounds based on polarity. For non-polar compounds like this compound, a silica gel plate with a non-polar solvent system (e.g., hexane-ethyl acetate) is typically used. chemistryhall.com |

Electrophysiological Bioassays (e.g., Electroantennogram, EAG)

Electrophysiological techniques provide direct evidence of an insect's olfactory system detecting a specific chemical compound.

Electroantennogram (EAG): This technique measures the electrical response of an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds for their potential as insect attractants or repellents. In a typical EAG experiment, an isolated insect antenna is placed between two electrodes, and a puff of air carrying the test compound is delivered to the antenna. The resulting change in the electrical potential across the antenna is recorded as the EAG response.

While specific EAG data for this compound is not detailed in the provided search results, the technique is widely used in pheromone research to confirm that a particular compound is detected by the insect's olfactory receptors. For example, EAG has been used to screen for electrophysiologically active compounds in potato plant volatiles that affect the behavior of the potato tuber moth, Phthorimaea operculella. icipe.org This indicates that EAG is a standard method for assessing the activity of compounds relevant to this insect, including its sex pheromone components.

Behavioral Bioassays and Field Studies for Monitoring Insect Activity

Behavioral bioassays and field studies are essential for determining the ecological relevance of this compound and for developing practical applications for pest management.

Behavioral Bioassays: These assays are conducted in a controlled laboratory setting to observe the behavioral response of an insect to a chemical stimulus. For a sex pheromone component like this compound, a common bioassay is a wind tunnel experiment. In this setup, male moths are released into a wind tunnel, and the pheromone is introduced into the airstream. The moths' flight behavior, such as upwind flight, casting, and landing at the pheromone source, is observed and quantified.

Field Studies: Field studies are crucial for evaluating the effectiveness of pheromones under natural conditions. For monitoring insect activity, traps baited with synthetic pheromones are placed in the field, and the number of captured target insects is recorded over time. These studies help to optimize the pheromone blend, trap design, and trap placement for maximum efficacy.

Field trapping experiments for the potato tuber moth, Phthorimaea operculella, have shown that a mixture of (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2) is more effective at attracting male moths than either compound alone, demonstrating a synergistic effect. nih.gov Various blends of PTM1 and PTM2 have been tested, with most blends proving effective in capturing male potato tuber moths. nzpps.org Studies have also investigated the impact of trap design and height on the capture rate of potato tuber moths. nzpps.org For instance, water traps have been found to catch the most moths per day, while delta-shaped sticky traps are considered more suitable for commercial use. nzpps.org

| Pheromone Blend (PTM1:PTM2) | Trap Type | Key Finding | Reference |

|---|---|---|---|

| Mixtures from 4:1 to 1:4 | Not specified | Mixture of PTM1 and PTM2 had a synergistic effect; single components had almost no activity. | nih.gov |

| 1:1 and 1:1.5 | DeSIRe sticky trap, Water trap, A-trap | Caught more moths than the 1:4 blend. The 1:1.5 blend is recommended for commercial use. | nzpps.org |

| 1:4 | DeSIRe sticky trap, Water trap, A-trap | Caught fewer moths on average than the 1:1 and 1:1.5 blends. | nzpps.org |

| 0.4 mg PTM1 : 0.6 mg PTM2 | Home-made plastic container water trap | Used for studying the effects of trap color, direction, and height. | ekb.eg |

Future Research Directions and Theoretical Implications in Pheromone Science

Elucidation of Complete Biosynthetic Pathways for Polyunsaturated Acetates

The biosynthesis of moth sex pheromones, which are typically fatty acid derivatives, is a multi-step enzymatic process. frontiersin.orgcapes.gov.br While the general pathway involving desaturases, fatty acyl reductases (FARs), and acetyltransferases is understood, the specific enzymes and their precise sequence of action in the production of 4,7,10-tridecatrien-1-ol, acetate (B1210297) in P. operculella remain to be fully elucidated. plos.orgpsu.edu

Future research should focus on identifying and characterizing the full suite of enzymes responsible for converting common fatty acid precursors, such as palmitic or stearic acid, into this specific C13 tri-unsaturated acetate. acs.org This involves a series of desaturation and chain-shortening events. The proposed, though not yet fully detailed, biosynthetic pathway for the pheromone components in P. operculella likely involves a combination of these enzymatic reactions. plos.org The introduction of three double bonds at the Δ4, Δ7, and Δ10 positions requires a specific set of desaturases. frontiersin.org

Key Research Questions:

What are the specific desaturases responsible for introducing the double bonds at the 4, 7, and 10 positions?

What is the sequence of desaturation and chain-shortening steps?

Which specific fatty acyl reductase (FAR) is responsible for the reduction of the fatty acyl precursor to the corresponding alcohol?

Which acetyltransferase completes the synthesis by adding the acetate group?

Answering these questions will likely involve transcriptomic analysis of the pheromone gland of P. operculella to identify candidate genes for these enzymes, followed by functional characterization of these genes through heterologous expression systems (e.g., in yeast or insect cells). oup.comlu.se

Advanced Understanding of Olfactory System Specificity and Selectivity

The male potato tuber moth exhibits a remarkable ability to detect and discriminate the specific blend of pheromone components released by the female, which includes 4,7,10-tridecatrien-1-ol, acetate and (E,Z)-4,7-tridecadien-1-ol acetate. rsc.orgtno.nl This specificity is encoded in the moth's olfactory system, from the molecular level of pheromone receptors (PRs) to the processing of signals in the brain. frontiersin.orgfrontiersin.org

Recent studies have identified two putative PRs in P. operculella, but their specific ligands have not yet been definitively assigned. frontiersin.orgnih.gov Future research should aim to deorphanize these receptors to determine which one, or if a combination, is specifically tuned to this compound. This can be achieved using techniques like in vitro expression of the receptors in cell lines or Xenopus oocytes, followed by exposure to the synthetic pheromone components.

Furthermore, understanding how the signals from olfactory sensory neurons (OSNs) expressing these specific receptors are processed in the antennal lobe (the primary olfactory center in the insect brain) is crucial. researchgate.netnih.govnih.gov Optical imaging studies of the antennal lobe in male P. operculella in response to the individual pheromone components and their blend would reveal the spatial patterns of glomerular activation. frontiersin.org This would provide insights into how the brain distinguishes the tri-unsaturated acetate from the di-unsaturated one and how it integrates this information to trigger a behavioral response.

Key Research Questions:

Which of the identified pheromone receptors in P. operculella specifically binds to this compound?

What are the response characteristics of the olfactory sensory neurons that house these receptors?

How are the signals corresponding to the tri- and di-unsaturated pheromone components represented and processed in the antennal lobe?

How do these neural representations correlate with the male moth's behavioral response?

Evolutionary Dynamics of Pheromone Communication Systems

The evolution of species-specific pheromone communication systems is a central topic in chemical ecology. nih.govucpress.edu The unique pheromone blend of P. operculella, containing the highly unsaturated this compound, raises questions about the evolutionary pressures that led to its development. nih.gov

The evolution of new pheromone components is thought to occur through mutations in the genes of the biosynthetic pathway, leading to novel chemical structures. pherobase.com For these new signals to be effective, the male's olfactory system must co-evolve to detect them. Studying the genetics of pheromone production in P. operculella and comparing the biosynthetic and receptor genes with those of closely related species in the Gelechiidae family could reveal the evolutionary trajectory of this specific communication system. nih.gov

The role of this pheromone in reproductive isolation and speciation is another important area of investigation. nih.gov As a major agricultural pest with a global distribution, understanding the stability and potential for evolution of the P. operculella pheromone system is also of practical importance for the long-term efficacy of pheromone-based pest management strategies. nih.govnih.gov

Key Research Questions:

What is the phylogenetic distribution of the use of C13 polyunsaturated acetates as pheromones within the Gelechiidae family?

What are the genetic differences in the biosynthetic and receptor genes between P. operculella and related species with different pheromone blends?

Is there geographic variation in the pheromone blend of P. operculella, and if so, what are the underlying genetic and ecological factors?

How does the host plant, potato, influence the evolution of the pheromone signal and the male's response? nih.gov

Development of Novel Research Methodologies for Chemical Ecology

Advancing our understanding of this compound and other complex pheromones relies on the continuous development of novel research methodologies. psu.educapes.gov.br

CRISPR/Cas9 gene editing has emerged as a powerful tool for functional genomics in insects. plos.orgnih.govnih.gov This technology can be used to knock out candidate genes in P. operculella to definitively confirm their role in the biosynthesis of this compound. plos.orgconsensus.app For instance, knocking out a specific desaturase gene and observing the absence or alteration of the pheromone component would provide direct evidence of its function. nih.gov

In situ analysis techniques , such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), allow for the direct chemical profiling of the pheromone gland with minimal sample preparation. rsc.org This can provide a more accurate picture of the biosynthetic intermediates and the final pheromone blend as it exists within the gland.

Advanced analytical chemistry methods , including high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) and electroantennographic detection (GC-EAD), remain essential for the separation and identification of complex pheromone blends and their isomers. acs.orgoup.comresearchgate.net

The combination of these advanced methodologies will be instrumental in addressing the outstanding questions surrounding the biosynthesis, perception, and evolution of the this compound pheromone system.

Q & A

Q. What safety protocols mitigate risks during large-scale handling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.